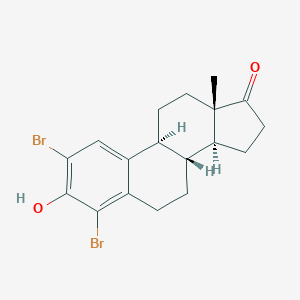![molecular formula C33H54O8 B116612 (1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one CAS No. 142383-53-7](/img/structure/B116612.png)
(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one is a natural product found in Streptomyces halstedii, Streptomyces graminofaciens, and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis Applications
- Chiral Template Construction : This compound has been used in the stereocontrolled synthesis of complex molecules. For example, (4R,5S)-4-Methyl-5-phenyloxazolindin-2-one has been utilized as a chiral template for constructing chiral centers in related compounds, showcasing its role in asymmetric synthesis and the construction of specific stereochemical configurations (Beatty, Jennings-White, & Avery, 1992).
Synthetic Chemistry and Molecular Design
- Advanced Synthetic Techniques : Research has focused on complex synthetic routes involving this compound, highlighting advanced techniques in organic synthesis. These studies demonstrate the compound's role in facilitating the synthesis of polyhydroxylated quinolizidines, a class of compounds with potential biological activity (Schaller & Vogel, 2000).
- Bicyclic and Tricyclic Compound Synthesis : The compound has been instrumental in the synthesis of bicyclic and tricyclic compounds, which are important in medicinal chemistry. This includes the development of novel synthetic pathways for creating structurally diverse molecules with potential pharmacological applications (Meilert, Pettit, & Vogel, 2004).
Role in Molecular Rearrangements
- Wagner-Meerwein Rearrangements : Research has explored the compound's role in facilitating Wagner-Meerwein rearrangements, a type of molecular rearrangement crucial in organic chemistry. This highlights its utility in studying complex chemical transformations and synthesizing new molecular structures (Armenta-Salinas et al., 2019).
Eigenschaften
CAS-Nummer |
142383-53-7 |
|---|---|
Produktname |
(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one |
Molekularformel |
C33H54O8 |
Molekulargewicht |
578.8 g/mol |
IUPAC-Name |
(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-dihydroxy-9-methoxy-6,8-dimethyldecan-2-yl]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one |
InChI |
InChI=1S/C33H54O8/c1-19-17-21(3)29(36)32-31(41-32)27(35)13-11-9-10-12-14-28(40-33(38)22(4)18-19)20(2)15-16-26(34)24(6)30(37)23(5)25(7)39-8/h9-12,17-18,20-21,23-32,34-37H,13-16H2,1-8H3/b11-9-,12-10-,19-17-,22-18-/t20?,21-,23-,24-,25+,26+,27?,28+,29+,30+,31?,32+/m1/s1 |
InChI-Schlüssel |
VOLRALTUADVHPT-QOKPVGNQSA-N |
Isomerische SMILES |
C[C@@H]1/C=C(\C=C(/C(=O)O[C@@H](C/C=C\C=C/CC(C2[C@H]([C@H]1O)O2)O)C(C)CC[C@@H]([C@@H](C)[C@H]([C@H](C)[C@H](C)OC)O)O)\C)/C |
SMILES |
CC1C=C(C=C(C(=O)OC(CC=CC=CCC(C2C(C1O)O2)O)C(C)CCC(C(C)C(C(C)C(C)OC)O)O)C)C |
Kanonische SMILES |
CC1C=C(C=C(C(=O)OC(CC=CC=CCC(C2C(C1O)O2)O)C(C)CCC(C(C)C(C(C)C(C)OC)O)O)C)C |
Synonyme |
FD 891 FD-891 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



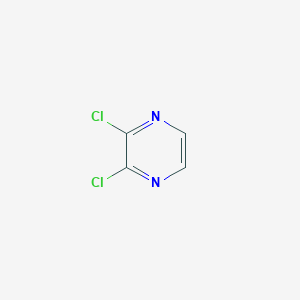
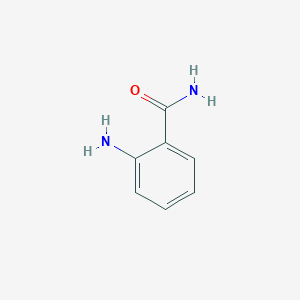
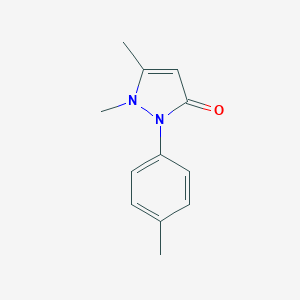
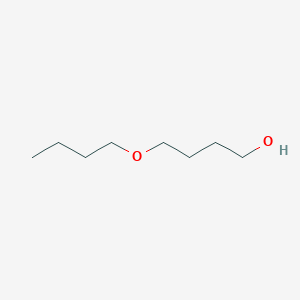
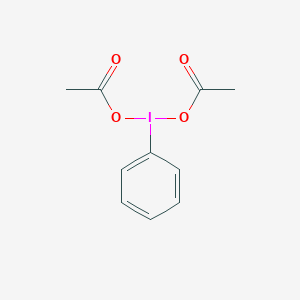


![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

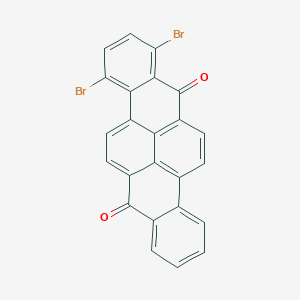

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)

